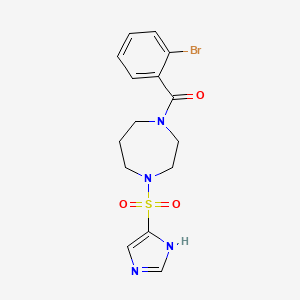
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C15H17BrN4O3S and its molecular weight is 413.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it has played a role in the creation of compounds like imidazo[4,5-d][1,3]diazepines, which are significant in medicinal chemistry (Woo & Lee, 1990).
- It has been involved in the formation of complex structures such as oxazepine, pyrazole, and isoxazole derivatives, showcasing its versatility in synthesizing a range of chemical structures (Adnan, Hassan, & Thamer, 2014).
Biological Activities and Applications
- Some derivatives containing the sulfonyl group, similar to our compound of interest, have shown promising biological activities. These include herbicidal and insecticidal properties, suggesting potential applications in agriculture and pest control (Wang et al., 2015).
- In another study, derivatives of imidazo[4,5- d ]pyrrolo[3,2- f ][1,3] diazepine, structurally related to the compound, were evaluated electrochemically, hinting at possible applications in materials science and engineering (Zaki et al., 2012).
Potential Applications in Material Science
- The compound's derivatives have been investigated for their utility in creating novel materials with specific properties. For instance, sulfonated poly(ether ether ketone) containing pendant groups structurally related to our compound of interest has been studied for its selectivity in direct methanol fuel cell applications, indicating its potential in energy technologies (Li et al., 2009).
Applications in Corrosion Inhibition
- Imidazole-based molecules, similar in structure to the compound , have been used as corrosion inhibitors. This points to its potential application in protecting metals and alloys in industrial settings (Costa et al., 2021).
Mécanisme D'action
Target of Action
Imidazole rings are found in many biologically active molecules, including histidine, purine, and histamine . Therefore, the targets of imidazole-containing compounds can vary widely depending on the specific compound and its other functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary based on their specific chemical structure. Imidazole itself is highly soluble in water and other polar solvents , which could influence the absorption and distribution of imidazole-containing compounds.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of imidazole-containing compounds. For example, the imidazole ring has both acidic and basic properties , which could influence its interaction with targets in different pH environments.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S/c16-13-5-2-1-4-12(13)15(21)19-6-3-7-20(9-8-19)24(22,23)14-10-17-11-18-14/h1-2,4-5,10-11H,3,6-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIOKHDYOUIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2500874.png)
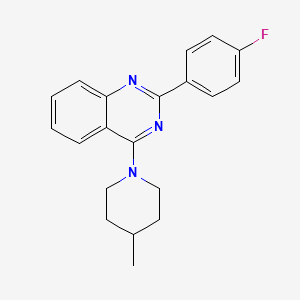
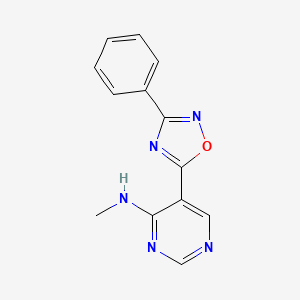
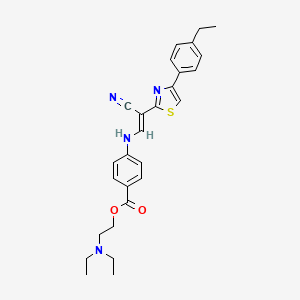
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
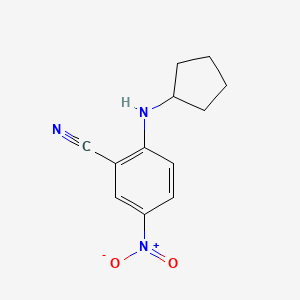
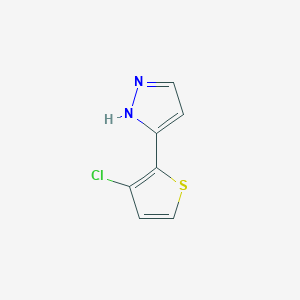
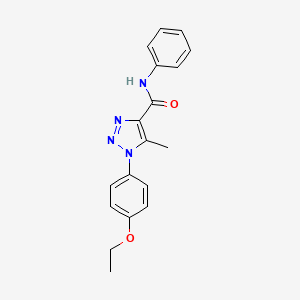
![2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2500887.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2500888.png)
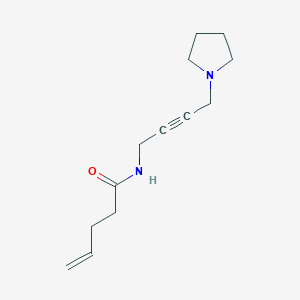
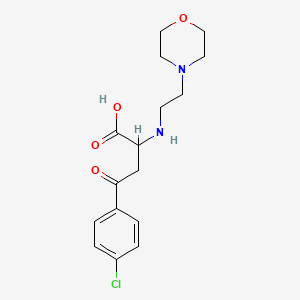
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
